Comparative Enzyme Inhibition Profile: 5-Lipoxygenase (5-LOX) vs. T-Cell Protein Tyrosine Phosphatase (TC-PTP)
Diethyl (2-methylphenoxy)propanedioate demonstrates distinct and quantifiable enzyme inhibition selectivity compared to a structurally related analog. In an assay measuring inhibition of human recombinant 5-lipoxygenase (5-LOX), the target compound exhibited an IC50 value greater than 10,000 nM (>10 µM) [1]. In contrast, the closely related analog diethyl (2-nitrophenoxy)propanedioate (CAS 32539-24-5) showed an IC50 of 19,000 nM (19 µM) against T-cell protein tyrosine phosphatase (TC-PTP) [2]. While both compounds display relatively weak inhibition, the difference in their respective targets—5-LOX versus TC-PTP—highlights how the specific ortho-substituent (methyl vs. nitro) directs biological interaction. This differential target engagement is critical for studies focused on inflammatory pathways versus phosphatase signaling.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (5-LOX) |
| Comparator Or Baseline | IC50 = 19,000 nM (TC-PTP) for diethyl (2-nitrophenoxy)propanedioate |
| Quantified Difference | Not directly comparable due to different enzyme targets; however, the difference in target specificity is a key differentiation factor. |
| Conditions | Target compound: Inhibition of human recombinant 5-LOX expressed in E. coli. Comparator: Inhibition of TC-PTP assessed as p-nitrophenol release from pNPP substrate, pre-incubated for 10 min. |
Why This Matters
Demonstrates that the ortho-substituent dictates target enzyme selectivity, making the 2-methyl analog the required choice for 5-LOX-related studies rather than the 2-nitro analog.
- [1] BindingDB. Entry BDBM50591538 (CHEMBL5205807). Affinity Data for diethyl 2-(2-methylphenoxy)malonate. Assay: Inhibition of human recombinant 5-LOX. View Source
- [2] BindingDB. Entry BDBM50348708 (CHEMBL1801440). Affinity Data for diethyl (2-nitrophenoxy)propanedioate. Assay: Inhibition of TC-PTP. View Source
